Ethyl (z)-3-(tributylstannyl)acrylate
Overview
Description
Ethyl (z)-3-(tributylstannyl)acrylate is an organotin compound that features a stannyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (z)-3-(tributylstannyl)acrylate typically involves the stannylation of ethyl acrylate. One common method is the palladium-catalyzed stannylation reaction, where ethyl acrylate reacts with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired (z)-isomer is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl (z)-3-(tributylstannyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides, which can further react to form different organotin compounds.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or ozone are used, often under controlled temperature and pressure.
Coupling Reactions: Palladium catalysts are commonly used, with reactions conducted under an inert atmosphere to prevent oxidation.
Major Products:
Substitution Reactions: Various substituted acrylates.
Oxidation Reactions: Tin oxides and other organotin compounds.
Coupling Reactions: Complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Ethyl (z)-3-(tributylstannyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in drug discovery and development.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique reactivity.
Mechanism of Action
The mechanism of action of Ethyl (z)-3-(tributylstannyl)acrylate involves the reactivity of the stannyl group. In substitution reactions, the stannyl group acts as a leaving group, allowing nucleophiles to attack the acrylate moiety. In coupling reactions, the stannyl group participates in the formation of new carbon-carbon bonds, facilitated by palladium catalysts. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Ethyl acrylate: Lacks the stannyl group, making it less reactive in certain types of reactions.
Tributylstannyl compounds: Similar reactivity due to the stannyl group but differ in the attached functional groups.
Other stannyl acrylates: Vary in the substituents on the acrylate moiety, affecting their reactivity and applications.
Uniqueness: Ethyl (z)-3-(tributylstannyl)acrylate is unique due to the presence of both the stannyl group and the (z)-configuration of the acrylate moiety. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
ethyl 3-tributylstannylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O2.3C4H9.Sn/c1-3-5(6)7-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFWLXIOONPQFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60839257 | |
Record name | Ethyl 3-(tributylstannyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60839257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82101-76-6 | |
Record name | Ethyl 3-(tributylstannyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60839257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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